molecular formula C13H18N2O4 B1390032 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether CAS No. 946680-39-3

2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether

Cat. No.: B1390032
CAS No.: 946680-39-3
M. Wt: 266.29 g/mol
InChI Key: LMXCRCVBCOTBEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether is a chemical compound with the molecular formula C13H18N2O4 and a molecular weight of 266.3 . It is used for proteomics research .

Biochemical Analysis

Cellular Effects

2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether influences various types of cells and cellular processes. It can affect cell function by altering cell signaling pathways, gene expression, and cellular metabolism. These effects can lead to changes in cell behavior, such as proliferation, differentiation, or apoptosis. The exact cellular effects depend on the concentration and exposure time of the compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to sustained changes in cell behavior, but the specific temporal effects depend on the experimental conditions and the type of cells used .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior. Toxic or adverse effects may occur at very high doses, indicating a threshold beyond which the compound becomes harmful .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The distribution pattern can influence the compound’s activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. The localization can affect the compound’s activity and function, influencing its overall impact on cellular processes .

Properties

IUPAC Name

3-[(2-methoxy-5-nitrophenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-18-12-5-4-11(15(16)17)7-13(12)19-9-10-3-2-6-14-8-10/h4-5,7,10,14H,2-3,6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXCRCVBCOTBEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])OCC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.